molecular formula C12H14O4 B13489311 3,4-Methylenedioxyphenylacetic acid, isopropyl ester CAS No. 143284-63-3

3,4-Methylenedioxyphenylacetic acid, isopropyl ester

Cat. No.: B13489311
CAS No.: 143284-63-3
M. Wt: 222.24 g/mol
InChI Key: PNGCJNRFEJPSJH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a 2-(1,3-dioxaindan-5-yl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate typically involves the esterification of 2-(1,3-dioxaindan-5-yl)acetic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

    Oxidation: Formation of 2-(1,3-dioxaindan-5-yl)acetic acid.

    Reduction: Formation of 2-(1,3-dioxaindan-5-yl)ethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of esters in living organisms.

Medicine: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate has potential applications in drug development. Its ester moiety can be modified to create prodrugs that improve the bioavailability and pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

    Propan-2-yl acetate: A simpler ester with similar reactivity but lacking the 1,3-dioxaindan moiety.

    2-(1,3-Dioxaindan-5-yl)acetic acid: The parent acid of the ester, which can be used to synthesize the ester.

    1-(1,3-Dioxaindan-5-yl)propan-2-ol: A related alcohol that shares the 1,3-dioxaindan moiety.

Uniqueness: Propan-2-yl 2-(1,3-dioxaindan-5-yl)acetate is unique due to the presence of both the propan-2-yl group and the 1,3-dioxaindan moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for specific interactions with enzymes and other molecular targets, enhancing its utility in scientific research and industrial processes.

Properties

CAS No.

143284-63-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propan-2-yl 2-(1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C12H14O4/c1-8(2)16-12(13)6-9-3-4-10-11(5-9)15-7-14-10/h3-5,8H,6-7H2,1-2H3

InChI Key

PNGCJNRFEJPSJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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